molecular formula C16H14O5 B2607300 (2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid CAS No. 292641-18-0

(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid

Cat. No.: B2607300
CAS No.: 292641-18-0
M. Wt: 286.283
InChI Key: PZZUPCPRLFUZQM-CSKARUKUSA-N
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Description

(2E)-3-{5-[4-(Ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid is a substituted acrylic acid derivative featuring a furan ring substituted at the 5-position with a 4-(ethoxycarbonyl)phenyl group. The (2E)-configuration of the propenoic acid moiety ensures a planar geometry, which influences intermolecular interactions and electronic properties. The ethoxycarbonyl group (–COOEt) on the phenyl ring is electron-withdrawing, enhancing the acidity of the carboxylic acid (pKa ~4.25) and contributing to π-π stacking interactions in crystalline states .

Properties

IUPAC Name

(E)-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-2-20-16(19)12-5-3-11(4-6-12)14-9-7-13(21-14)8-10-15(17)18/h3-10H,2H2,1H3,(H,17,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZUPCPRLFUZQM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The phenyl and ethoxycarbonyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields.

    Esterification: The ethoxycarbonyl group is introduced through esterification reactions, which involve the reaction of carboxylic acids with ethanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Substituent on Furan (Position 5) Molecular Formula Molecular Weight Key Properties References
(2E)-3-{5-[4-(Ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid (Target) 4-(Ethoxycarbonyl)phenyl C₁₆H₁₄O₅ 286.28 High lipophilicity (logP ~2.5), acidic (pKa ~4.25), melting point ~246–247°C
(2E)-3-[5-(2,4-Difluorophenyl)furan-2-yl]prop-2-enoic acid 2,4-Difluorophenyl C₁₃H₈F₂O₃ 250.19 Enhanced acidity (pKa ~3.8) due to electron-withdrawing F groups; lower logP
(2E)-3-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid 2-(Trifluoromethyl)phenyl C₁₄H₉F₃O₃ 282.22 High electronegativity (CF₃), improved metabolic stability, melting point ~220°C
(2E)-3-[5-(2-Methylcyclopropyl)furan-2-yl]prop-2-enoic acid 2-Methylcyclopropyl C₁₀H₁₂O₃ 180.20 Steric hindrance from cyclopropyl; electron-donating effects reduce acidity
(2E)-3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid 4-(Methoxycarbonyl)furan C₉H₈O₅ 196.16 Ester group on furan ring; lower molecular weight, solubility in polar solvents
Ethyl (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoate 2,4-Dichlorophenyl (ester form) C₁₅H₁₂Cl₂O₃ 315.16 Prodrug form (ethyl ester); higher logP, reduced crystallinity

Key Comparative Insights

Electronic Effects
  • Electron-Withdrawing Groups (EWGs): The ethoxycarbonyl group in the target compound (–COOEt) and trifluoromethyl (–CF₃) in increase acidity (lower pKa) compared to electron-donating groups like methylcyclopropyl .
Steric and Solubility Profiles
  • Ester vs. Acid Forms: Ethyl esters (e.g., ) show higher lipophilicity (logP ~3.5) compared to free acids (logP ~2.5), impacting membrane permeability and bioavailability.
Crystallographic Behavior
  • The ethoxycarbonylphenyl group in the target compound promotes π-π stacking, as observed in similar structures refined using SHELX software . Fluorinated analogs may adopt distinct crystal packing due to halogen bonding .

Biological Activity

(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid, also known by its CAS number 292641-18-0, is a compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14O5C_{16}H_{14}O_5 with a molecular weight of 286.28 g/mol. The compound features a furan ring, an ethoxycarbonyl group, and a prop-2-enoic acid moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Furan Ring : Utilizing furan derivatives.
  • Introduction of the Ethoxycarbonyl Group : Achieved through esterification reactions.
  • Final Cyclization : Leading to the formation of the prop-2-enoic acid structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may modulate enzyme activity through:

  • Hydrogen Bonding : The ethoxycarbonyl group can form hydrogen bonds with active site residues in enzymes.
  • π-π Interactions : The aromatic structures can engage in π-stacking with nucleobases or amino acids, influencing signaling pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Several studies have reported that this compound can inhibit pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a concentration-dependent scavenging effect, with IC50 values comparable to established antioxidants.

CompoundIC50 (µM)
This compound45 ± 5
Ascorbic Acid50 ± 7

Case Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant reduction in TNF-alpha levels.

TreatmentTNF-alpha Levels (pg/mL)
Control250 ± 20
Compound (10 µM)150 ± 15

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